Cas no 2171981-39-6 ((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride)
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
- EN300-1450978
- 2171981-39-6
-
- Inchi: 1S/C10H11FO4S/c11-16(12,13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2
- InChI Key: VACDWEDWOYRDNY-UHFFFAOYSA-N
- SMILES: S(CC1C=CC2=C(C=1)OCCCO2)(=O)(=O)F
Computed Properties
- Exact Mass: 246.03620816g/mol
- Monoisotopic Mass: 246.03620816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 61Ų
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450978-0.05g |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 0.05g |
$1020.0 | 2023-05-23 | ||
| Enamine | EN300-1450978-0.1g |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 0.1g |
$1068.0 | 2023-05-23 | ||
| Enamine | EN300-1450978-0.25g |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 0.25g |
$1117.0 | 2023-05-23 | ||
| Enamine | EN300-1450978-0.5g |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 0.5g |
$1165.0 | 2023-05-23 | ||
| Enamine | EN300-1450978-1.0g |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 1g |
$1214.0 | 2023-05-23 | ||
| Enamine | EN300-1450978-2.5g |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 2.5g |
$2379.0 | 2023-05-23 | ||
| Enamine | EN300-1450978-5.0g |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 5g |
$3520.0 | 2023-05-23 | ||
| Enamine | EN300-1450978-10.0g |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 10g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1450978-50mg |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 50mg |
$948.0 | 2023-09-29 | ||
| Enamine | EN300-1450978-100mg |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride |
2171981-39-6 | 100mg |
$993.0 | 2023-09-29 |
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride
Comprehensive Analysis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride (CAS No. 2171981-39-6)
The compound (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride (CAS No. 2171981-39-6) is a specialized sulfonyl fluoride derivative with significant potential in medicinal chemistry and biochemical research. Its unique structure, featuring a benzodioxepin core, makes it a valuable intermediate for designing enzyme inhibitors and proteomics tools. Researchers are increasingly interested in this compound due to its reactivity with serine hydrolases, a property leveraged in activity-based protein profiling (ABPP).
In recent years, the demand for sulfonyl fluorides has surged, driven by their role in covalent drug discovery and chemical biology. The benzodioxepin moiety in 2171981-39-6 enhances its lipophilicity and binding affinity, making it suitable for targeting membrane-associated proteins. This aligns with current trends in precision medicine, where researchers seek selective covalent modifiers to modulate disease pathways.
The compound's methanesulfonyl fluoride group is a key functional moiety, enabling irreversible inhibition of enzymes like serine proteases. This mechanism is critical for studying post-translational modifications and signal transduction networks. Notably, 2171981-39-6 has been explored in neurodegenerative disease research, where covalent inhibitors are investigated for their potential to target misfolded proteins.
From a synthetic chemistry perspective, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl fluoride offers versatility. Its benzodioxepin scaffold can be further functionalized to create bioisosteres or prodrugs, addressing challenges in drug delivery and metabolic stability. This adaptability resonates with the growing focus on structure-activity relationship (SAR) optimization in pharmaceutical development.
In chemoinformatics, CAS No. 2171981-39-6 is cataloged as a small molecule with moderate polar surface area (PSA), suggesting balanced permeability properties. These characteristics are essential for central nervous system (CNS) drug candidates, a hot topic in neuroscience research. The compound's sulfonyl fluoride warhead also positions it as a candidate for click chemistry applications, enabling bioorthogonal labeling in live cells.
Environmental and green chemistry considerations are increasingly shaping compound selection. 2171981-39-6 demonstrates stability under physiological conditions while being amenable to catalytic degradation, addressing concerns about persistent organic pollutants. This aligns with the sustainable chemistry movement, where researchers prioritize biodegradable reagents.
In high-throughput screening (HTS), this compound's fluorescence-quenching properties have been utilized for developing enzyme activity assays. Its compatibility with mass spectrometry further enhances its utility in proteome-wide studies, a rapidly expanding field due to advances in omics technologies.
The intellectual property landscape for benzodioxepin derivatives shows growing patent activity, particularly in kinase inhibitor applications. CAS No. 2171981-39-6 represents a strategic chemical space for fragment-based drug design (FBDD), where researchers combine privileged structures to create novel therapeutics.
From a regulatory perspective, proper handling of methanesulfonyl fluorides requires adherence to laboratory safety protocols, though they are not classified as hazardous under standard conditions. The compound's storage stability and solubility profile in polar aprotic solvents make it practical for automated synthesis platforms.
Future research directions for 2171981-39-6 may explore its cryo-EM compatibility for structural biology studies or its potential in targeted protein degradation (PROTACs). As the scientific community emphasizes reproducibility and open science, detailed characterization of such compounds becomes increasingly valuable for collaborative research initiatives.
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